molecular formula C135H212N36O37S B12350225 CID 137699556

CID 137699556

Cat. No.: B12350225
M. Wt: 2963.4 g/mol
InChI Key: WTWMUQBFFXJNSU-RZXHJDIPSA-N
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Description

The compound with the identifier “CID 137699556” is a chemical entity listed in the PubChem database

Properties

Molecular Formula

C135H212N36O37S

Molecular Weight

2963.4 g/mol

InChI

InChI=1S/C135H212N36O37S/c1-17-72(10)108(168-103(180)65-147-114(189)98(63-104(181)182)151-77(15)175)132(207)164-97(59-78-29-19-18-20-30-78)127(202)171-109(76(14)174)133(208)165-99(64-105(183)184)126(201)167-101(67-173)129(204)163-96(62-81-40-46-84(178)47-41-81)125(200)166-100(66-172)128(203)155-89(35-28-55-146-135(143)144)120(195)161-94(60-79-36-42-82(176)43-37-79)123(198)154-88(34-27-54-145-134(141)142)118(193)152-85(31-21-24-51-136)116(191)156-90(48-49-102(139)179)121(196)157-91(50-56-209-16)115(190)149-75(13)113(188)169-106(70(6)7)130(205)158-87(33-23-26-53-138)117(192)153-86(32-22-25-52-137)119(194)162-95(61-80-38-44-83(177)45-39-80)124(199)160-93(58-69(4)5)122(197)150-73(11)111(186)148-74(12)112(187)170-107(71(8)9)131(206)159-92(110(140)185)57-68(2)3/h15,18-20,29-30,36-47,68-76,85-101,106-109,172-174,176-178H,17,21-28,31-35,48-67,136-138H2,1-14,16H3,(H2,139,179)(H2,140,185)(H,147,189)(H,148,186)(H,149,190)(H,150,197)(H,151,175)(H,152,193)(H,153,192)(H,154,198)(H,155,203)(H,156,191)(H,157,196)(H,158,205)(H,159,206)(H,160,199)(H,161,195)(H,162,194)(H,163,204)(H,164,207)(H,165,208)(H,166,200)(H,167,201)(H,168,180)(H,169,188)(H,170,187)(H,171,202)(H,181,182)(H,183,184)(H4,141,142,145)(H4,143,144,146)/t72-,73-,74+,75+,76+,85-,86-,87-,88-,89-,90+,91-,92-,93+,94+,95+,96+,97-,98+,99+,100-,101-,106+,107-,108+,109+/m0/s1

InChI Key

WTWMUQBFFXJNSU-RZXHJDIPSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@@H](C)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@@H](CC(=O)O)NC(=O)[CH]

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)[CH]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 137699556 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The exact details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

CID 137699556 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may result in a reduced derivative.

Scientific Research Applications

CID 137699556 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.

    Medicine: The compound may have potential therapeutic applications and is studied for its effects on various medical conditions.

    Industry: this compound may be used in industrial processes and applications, such as the production of materials or chemicals.

Mechanism of Action

The mechanism of action of CID 137699556 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for various studies and applications. Further research and development may uncover additional uses and benefits of this compound.

Q & A

How can researchers formulate precise and testable research questions for studying CID 137699556 in biological systems?

Answer:
Begin by grounding questions in the PICO framework (Population, Intervention, Comparison, Outcome, Time) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific cell lines or model organisms (e.g., in vitro cancer cells).
  • Intervention: Dose-dependent effects of this compound on target pathways.
  • Comparison: Control groups treated with analogous compounds or vehicle solutions.
  • Outcome: Quantitative measures like apoptosis rates or protein expression levels.
    Refine questions using iterative feedback from supervisors and peer-reviewed literature to ensure alignment with gaps in existing studies .

What experimental design principles are critical for investigating this compound’s mechanism of action?

Answer:
Adopt a hypothesis-driven design with:

  • Controls: Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.
  • Replication: Triplicate experiments to assess intra- and inter-assay variability.
  • Blinding: Use blinded analysis to minimize observer bias in data interpretation.
  • Variables: Define independent (e.g., compound concentration) and dependent variables (e.g., enzymatic activity) explicitly.
    Leverage dose-response curves and time-course analyses to establish causality .

How should researchers address contradictory findings in studies involving this compound?

Answer:
Systematically analyze contradictions using:

  • Source validation: Cross-check data against primary literature and raw datasets (e.g., NMR spectra, chromatograms).
  • Contextual factors: Compare experimental conditions (e.g., pH, temperature, solvent systems) that may alter compound behavior.
  • Statistical rigor: Apply meta-analysis or sensitivity analysis to quantify variability across studies.
  • Replication studies: Independently reproduce conflicting results under standardized protocols .

What advanced methodologies are recommended for integrating multi-omics data in this compound research?

Answer:
Combine transcriptomics, proteomics, and metabolomics through:

  • Systems biology tools: Use platforms like STRING or KEGG to map compound interactions across pathways.
  • Machine learning: Train models to predict off-target effects using structural similarity databases (e.g., PubChem).
  • Data normalization: Apply quantile normalization or batch correction to harmonize multi-platform datasets.
    Publish raw data in repositories like GEO or PRIDE to facilitate cross-study validation .

How can literature reviews for this compound studies avoid bias and ensure comprehensiveness?

Answer:

  • Search strategy: Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") across PubMed, Scopus, and Web of Science.
  • Inclusion/exclusion criteria: Predefine criteria (e.g., peer-reviewed studies post-2010, in vivo models only).
  • Critical appraisal: Apply tools like AMSTAR-2 to assess study quality and risk of bias.
  • Gap analysis: Tabulate unresolved questions in a matrix to prioritize research objectives .

What methodological considerations apply to primary data collection for this compound pharmacokinetics?

Answer:

  • Sampling: Use stratified sampling to include diverse biological matrices (e.g., plasma, tissue homogenates).
  • Instrumentation: Validate LC-MS/MS methods for compound quantification (ICH Q2 guidelines).
  • Ethical compliance: Obtain IRB approval for human-derived samples and document informed consent.
  • Metadata: Record covariates (e.g., age, comorbidities) to contextualize pharmacokinetic variability .

How can researchers design longitudinal studies to assess this compound’s long-term stability?

Answer:

  • Accelerated stability testing: Expose the compound to stress conditions (e.g., high humidity, UV light) per ICH Q1A guidelines.
  • Analytical endpoints: Monitor degradation products via HPLC-UV and structural integrity via FTIR.
  • Statistical models: Use Arrhenius equations to extrapolate shelf-life under standard storage conditions.
  • Documentation: Maintain detailed logs of environmental parameters and batch-specific variations .

What ethical and methodological challenges arise in human trials involving this compound?

Answer:

  • Risk mitigation: Implement DSMB (Data Safety Monitoring Board) oversight for adverse event tracking.
  • Inclusion criteria: Define eligibility based on biomarkers (e.g., overexpression of target receptors).
  • Data anonymization: Use pseudonymization tools to protect participant identities in datasets.
  • Post-trial access: Plan for continued compound access in compassionate-use scenarios .

How should conflicting interpretations of this compound’s efficacy be resolved statistically?

Answer:

  • Power analysis: Retrospectively calculate statistical power to confirm sufficient sample sizes.
  • Bayesian approaches: Compare posterior probabilities of competing hypotheses (e.g., efficacy vs. placebo).
  • Sensitivity analysis: Test robustness of results against outlier exclusion or alternative statistical models.
  • Pre-registration: Archive analysis plans on platforms like OSF to deter post hoc data dredging .

What strategies validate computational predictions of this compound’s binding affinity?

Answer:

  • Docking validation: Compare in silico results (e.g., AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) data.
  • Alanine scanning: Mutate key binding residues to confirm computational energy landscapes.
  • Ensemble docking: Use multiple protein conformations (e.g., from MD simulations) to account for flexibility.
  • Benchmarking: Test predictions against gold-standard datasets like PDBbind .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.